Home > Products > Screening Compounds P51980 > 10-Hydroxy warfarin beta-D-glucuronide
10-Hydroxy warfarin beta-D-glucuronide - 1007224-61-4

10-Hydroxy warfarin beta-D-glucuronide

Catalog Number: EVT-1462134
CAS Number: 1007224-61-4
Molecular Formula: C25H24O11
Molecular Weight: 500.456
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

10-Hydroxy warfarin beta-D-glucuronide is a significant metabolite of warfarin, a widely used anticoagulant. This compound is formed through the glucuronidation process, which is a critical phase II metabolic pathway that enhances the solubility and excretion of drugs. The formation of 10-hydroxy warfarin beta-D-glucuronide occurs primarily in the liver, where various UDP-glucuronosyltransferases (UGTs) catalyze the reaction. Understanding this compound is essential for evaluating warfarin metabolism, efficacy, and safety.

Source

10-Hydroxy warfarin beta-D-glucuronide is derived from warfarin, which itself is synthesized from coumarin derivatives. Warfarin is metabolized in the liver by cytochrome P450 enzymes to produce several hydroxy derivatives, including 10-hydroxywarfarin, which is subsequently conjugated with glucuronic acid to form 10-hydroxy warfarin beta-D-glucuronide. The primary UGTs involved in this process include UGT1A1 and UGT2B7, among others, which exhibit varying affinities for different warfarin metabolites .

Classification

10-Hydroxy warfarin beta-D-glucuronide falls under the category of glucuronides, specifically as a phase II metabolite of warfarin. It can be classified based on its structural characteristics as a glycoside due to the presence of glucuronic acid linked to the hydroxywarfarin moiety.

Synthesis Analysis

Methods

The synthesis of 10-hydroxy warfarin beta-D-glucuronide typically involves enzymatic reactions using human liver microsomes or recombinant UGTs. The process can be outlined as follows:

  1. Preparation of Substrate: Warfarin or its hydroxy derivatives are used as substrates.
  2. Enzymatic Reaction: The substrate is incubated with UDP-glucuronic acid and human liver microsomes or recombinant UGTs under controlled conditions (temperature, pH).
  3. Quenching and Isolation: After a specified reaction time, the reaction is quenched using perchloric acid or another suitable method to stop enzymatic activity.
  4. Analysis: The resulting glucuronides are quantified using high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) techniques .

Technical Details

The enzymatic reaction typically requires specific conditions such as:

  • Temperature: 37 °C
  • pH: Approximately 7.4
  • Incubation Time: Varies but often around one hour
  • Concentration of Substrates: Gradients are tested to determine optimal concentrations for maximal enzyme activity.
Molecular Structure Analysis

Structure

The molecular structure of 10-hydroxy warfarin beta-D-glucuronide consists of a warfarin backbone with a hydroxyl group at the 10-position and a glucuronic acid moiety attached via an ether bond. This structure enhances its solubility in aqueous environments, facilitating renal excretion.

Data

The molecular formula for 10-hydroxy warfarin beta-D-glucuronide can be represented as C20_{20}H21_{21}O9_{9}, with a molecular weight of approximately 393.38 g/mol. The compound exhibits specific spectral characteristics that can be utilized for identification and quantification during analytical processes .

Chemical Reactions Analysis

Reactions

The primary reaction involving 10-hydroxy warfarin beta-D-glucuronide is its formation from 10-hydroxywarfarin through glucuronidation. This reaction can be summarized as follows:

10 Hydroxywarfarin+UDP Glucuronic AcidUGT10 Hydroxywarfarin beta D glucuronide+UDP\text{10 Hydroxywarfarin}+\text{UDP Glucuronic Acid}\xrightarrow{\text{UGT}}\text{10 Hydroxywarfarin beta D glucuronide}+\text{UDP}

Technical Details

This glucuronidation process is characterized by:

  • Regioselectivity: The reaction predominantly occurs at the hydroxyl group at position 10.
  • Kinetics: The formation rates can exhibit Michaelis-Menten kinetics or substrate inhibition depending on substrate concentration and enzyme affinity.
Mechanism of Action

Process

The mechanism by which 10-hydroxy warfarin beta-D-glucuronide exerts its effects primarily relates to its role in enhancing the elimination of warfarin metabolites from the body. By conjugating with glucuronic acid, this metabolite increases the solubility of warfarin in urine, facilitating renal excretion.

Data

Studies have shown that glucuronidation significantly impacts the pharmacokinetics of warfarin, influencing its anticoagulant activity and potential toxicity. The presence of various UGT isoforms contributes to variability in patient responses to warfarin therapy .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white powder.
  • Solubility: Highly soluble in water due to the glucuronic acid moiety.
  • Stability: Stable under physiological conditions but may degrade under extreme pH or temperature.

Chemical Properties

  • pKa Values: Indicative of acidic functional groups; relevant for understanding ionization at physiological pH.
  • Melting Point: Specific melting point data may vary; generally assessed through differential scanning calorimetry (DSC).

Relevant analyses indicate that variations in these properties can influence drug formulations and therapeutic applications.

Applications

Scientific Uses

10-Hydroxy warfarin beta-D-glucuronide serves several important roles in scientific research:

  • Pharmacokinetic Studies: Used to understand metabolism and clearance rates of warfarin.
  • Toxicology Assessments: Helps evaluate potential adverse effects related to warfarin therapy.
  • Drug Development: Insights gained from studying this metabolite contribute to developing safer anticoagulant therapies with improved efficacy profiles.
Introduction to 10-Hydroxy Warfarin β-D-Glucuronide in Anticoagulant Metabolism

Role of Warfarin Metabolites in Pharmacodynamics

Warfarin metabolites contribute directly to anticoagulant effects by inhibiting vitamin K epoxide reductase (VKOR) and modulating CYP activity. 10-Hydroxywarfarin—a major metabolite of R-warfarin produced by CYP3A4—retains anticoagulant activity by binding VKOR, though with lower potency than the parent drug [2] [4]. Critically, it acts as a potent competitive inhibitor of CYP2C9 (Ki ≈ 0.8 µM), the primary enzyme responsible for S-warfarin clearance. This inhibition creates a feedback loop that sustains plasma levels of the more pharmacologically active S-warfarin enantiomer [3].

Table 1: Key Metabolic Pathways of Warfarin and Associated Pharmacological Impacts

MetabolitePrimary EnzymeVKOR InhibitionCYP2C9 InhibitionElimination Route
S-7-HydroxywarfarinCYP2C9ModerateWeakGlucuronidation (UGT1A1/1A9)
R-10-HydroxywarfarinCYP3A4ModerateStrong (Ki = 0.8 µM)Reduction (CBR1/AKR1C3)
Warfarin alcoholsCBR1/AKR1C3WeakModerateRenal
4′-HydroxywarfarinCYP2C19LowModerateGlucuronidation

10-Hydroxywarfarin’s clearance occurs predominantly via cytosolic reductases (CBR1 and AKR1C3) rather than glucuronidation. This reductive pathway generates warfarin alcohols, which exhibit diminished anticoagulant activity but contribute to overall metabolite-mediated effects [2]. The net pharmacodynamic outcome thus reflects a balance between parent drug persistence, metabolite inhibition, and competing elimination routes.

Positional Isomerism in Hydroxywarfarin Derivatives

Positional isomerism among hydroxywarfarin metabolites dictates their physicochemical properties, enzymatic susceptibility, and biological activity. Hydroxylation at C10 occurs on the coumarin ring, distinct from the phenyl ring (4′) or benzylic positions (6, 7, 8). This structural difference confers unique characteristics:

  • Electronic Effects: The C10 position exhibits reduced electron density compared to C7, impeding nucleophilic attack necessary for glucuronide bond formation [9].
  • Steric Constraints: The steric environment near C10 hinders UGT active-site access, as confirmed by molecular docking studies with UGT1A1 and UGT2B7 [10].
  • Metabolic Stability: 10-Hydroxywarfarin demonstrates a 4-fold lower glucuronidation rate than 7-hydroxywarfarin in human liver microsomes due to UGT isoform selectivity [10].

Table 2: Influence of Hydroxylation Position on Metabolite Properties

PositionUGT Isoform AffinityGlucuronidation Rate (%)Plasma AbundanceCYP Inhibition Potency
4′UGT1A615–30LowModerate
6UGT1A170–85ModerateWeak
7UGT1A9/1A10>90HighWeak
8UGT1A820–40LowWeak
10Negligible<5HighStrong

Data adapted from Zielinska et al. (2008) and Miller et al. (2008) [10].

Unlike 6- and 7-hydroxywarfarins—which undergo extensive glucuronidation (>70%)—10-hydroxywarfarin’s isomerism limits its conjugation efficiency. This positions it as the second most abundant circulating metabolite after 7-hydroxywarfarin, amplifying its role in CYP2C9 feedback inhibition [3] [8].

Significance of Glucuronide Conjugates in Phase II Metabolism

Glucuronidation enhances hydrophilicity for renal/biliary excretion, typically inactivating metabolites. For warfarin, UGT isoforms exhibit regiospecificity:

  • UGT1A1 preferentially glucuronidates 6-hydroxywarfarin.
  • UGT1A9/1A10 dominate 7-hydroxywarfarin conjugation [10].
  • Direct warfarin glucuronidation is negligible (<2% of total clearance) [4].

10-Hydroxywarfarin defies this paradigm due to:

  • Steric Blockade: The C10 hydroxyl group’s proximity to the coumarin carbonyl creates a rigid conformation incompatible with UGT active sites, which require planar aglycone substrates [9].
  • Lack of Catalytic Efficiency: Recombinant UGT screens show ≤5% activity toward 10-hydroxywarfarin compared to 7-hydroxywarfarin [10].
  • Alternative Reductive Pathway: Cytosolic CBR1/AKR1C3 reductases convert 10-hydroxywarfarin to alcohols (warfarin diastereomers), bypassing glucuronidation entirely [2].

Table 3: Structural Features Governing Glucuronidation Potential

CompoundMolecular FormulaMolecular WeightHydroxyl Group pKaGlucuronidation Susceptibility
10-Hydroxy warfarinC₁₉H₁₆O₅324.338.1Low
7-Hydroxy warfarin β-D-glucuronideC₂₅H₂₂Na₂O₁₁544.426.7High (pre-formed conjugate)
10-Hydroxy warfarin β-D-glucuronide*C₂₅H₂₄O₁₁500.458.0 (estimated)Not observed in vivo

*Theoretical structure; CAS 1007224-61-4 [1].

The absence of significant 10-hydroxy warfarin β-D-glucuronide formation underscores metabolic branching as a key determinant of warfarin’s pharmacokinetics. This divergence prolongs 10-hydroxywarfarin’s half-life, enabling its accumulation and CYP2C9 inhibition—a phenomenon contributing to warfarin’s narrow therapeutic index [3] [10].

Properties

CAS Number

1007224-61-4

Product Name

10-Hydroxy warfarin beta-D-glucuronide

IUPAC Name

(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[1-(4-hydroxy-2-oxochromen-3-yl)-3-oxo-1-phenylbutan-2-yl]oxyoxane-2-carboxylic acid

Molecular Formula

C25H24O11

Molecular Weight

500.456

InChI

InChI=1S/C25H24O11/c1-11(26)21(35-25-20(30)18(28)19(29)22(36-25)23(31)32)15(12-7-3-2-4-8-12)16-17(27)13-9-5-6-10-14(13)34-24(16)33/h2-10,15,18-22,25,27-30H,1H3,(H,31,32)/t15?,18-,19-,20+,21?,22-,25+/m0/s1

InChI Key

LKOWDOUAWJKYCY-JLCVVVJCSA-N

SMILES

CC(=O)C(C(C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)O)OC4C(C(C(C(O4)C(=O)O)O)O)O

Synonyms

1-[(4-Hydroxy-2-oxo-2H-1-benzopyran-3-yl)phenylmethyl]-2-oxopropyl β-D-Glucopyranosiduronic Acid;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.